Ethyl 2-methoxyisonicotinate
CAS No.: 105596-61-0
Cat. No.: VC21312304
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105596-61-0 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 2-methoxypyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | VGDZPGBZLGNFBF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC=C1)OC |
| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-methoxyisonicotinate is a substituted pyridine compound featuring a methoxy group at the 2-position and an ethyl ester group at the 4-position of the pyridine ring. The compound belongs to the broader class of isonicotinic acid derivatives, which have demonstrated diverse pharmacological activities.
Basic Identification Parameters
The compound is characterized by the following identifiers and structural details:
| Parameter | Value |
|---|---|
| CAS Number | 105596-61-0 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | Ethyl 2-methoxypyridine-4-carboxylate |
| SMILES Notation | O=C(OCC)C1=CC=NC(OC)=C1 |
| MDL Number | MFCD11504865 |
| PubChem CID | 13681280 |
The structure features a pyridine ring with a methoxy (-OCH₃) substituent at position 2 and an ethyl carboxylate (-COOC₂H₅) group at position 4 .
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl 2-methoxyisonicotinate is essential for its handling, storage, and application in synthetic procedures.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature |
| Atmosphere | Inert (to prevent oxidation) |
| Container | Tightly closed, well-sealed containers |
| Special Considerations | Protect from strong oxidizing agents and moisture |
Long-term storage stability can be achieved by keeping the compound in a dry environment with minimal exposure to air and light .
Synthesis and Preparation Methods
Esterification of the Corresponding Carboxylic Acid
This approach involves the reaction of 2-methoxyisonicotinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid:
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The carboxylic acid (2-methoxyisonicotinic acid) is combined with excess ethanol
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Catalytic amounts of concentrated sulfuric acid are added
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The mixture is heated to reflux for several hours
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Following neutralization with a base (typically sodium bicarbonate), the product is extracted with an organic solvent
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Purification is achieved through crystallization or chromatography
Alternative Synthetic Routes
Alternative methods may involve:
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Methoxylation of ethyl isonicotinate at the 2-position
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Transesterification of methyl 2-methoxyisonicotinate with ethanol
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Direct esterification using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Applications and Biological Significance
Ethyl 2-methoxyisonicotinate has several important applications in chemical and pharmaceutical research.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis due to its versatile functional groups:
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Building block for protein degrader molecules
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Precursor in the synthesis of heterocyclic compounds with medicinal properties
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Intermediate in the production of various pyridine-based drugs
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Component in the development of compounds with potential anti-inflammatory activity
Chemical Research Applications
In chemical research, ethyl 2-methoxyisonicotinate serves as:
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A model compound for studying substitution effects on pyridine rings
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A starting material for the preparation of more complex heterocyclic systems
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A component in structure-activity relationship studies
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A reactivity probe for investigating various transformations of pyridine derivatives
Structural Studies
The compound and its derivatives have been used in crystallographic studies to understand molecular packing and hydrogen bonding patterns. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a related compound, has been studied for its unique crystal structure properties and electronic distribution .
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) |
| Acute Toxicity (Dermal) | Category 4 (H312: Harmful in contact with skin) |
| Acute Toxicity (Inhalation) | Category 4 (H332: Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335: May cause respiratory irritation) |
These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Research Applications and Related Compounds
Structural Analogues and Their Applications
Several structural analogues of ethyl 2-methoxyisonicotinate have demonstrated interesting biological activities:
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Ethyl 2-methylnicotinate: Used in the preparation of amino esters such as ethyl 2-(piperidinylaminomethyl)benzoate, ethyl 2-(N-benzyl-N-methylaminomethyl)benzoate, and ethyl 2-(diethylaminomethyl)benzoate .
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Methyl isonicotinate: Functions as a semiochemical (chemical signal that mediates interactions between organisms) and is used in sticky traps for monitoring and catching thrips in greenhouses .
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2-Ethyl-3-hydroxy-6-methylpyridine nicotinate: Has demonstrated retinoprotective effects in rat models of retinal ischemia-reperfusion, suggesting potential applications in ophthalmology .
Current Research Directions
Current research involving ethyl 2-methoxyisonicotinate and related compounds focuses on:
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